2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione
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Overview
Description
2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a fluorophenyl group and a piperazine derivative, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine derivative: This involves the acetylation of piperazine with acetic anhydride under reflux conditions.
Alkylation: The acetylated piperazine is then reacted with an appropriate alkyl halide to introduce the ethyl group.
Cyclohexane ring formation: The intermediate is then subjected to a cyclization reaction to form the cyclohexane ring.
Introduction of the fluorophenyl group: This step involves a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester structure.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound with similar uses.
Uniqueness
2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione is unique due to its combination of a fluorophenyl group and a piperazine derivative, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[2-(4-acetylpiperazin-1-yl)ethyliminomethyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-15(26)25-10-8-24(9-11-25)7-6-23-14-19-20(27)12-17(13-21(19)28)16-2-4-18(22)5-3-16/h2-5,14,17,27H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKIJEHACXDBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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